molecular formula C30H26N4 B5581486 (E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine CAS No. 15332-15-7

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine

Cat. No.: B5581486
CAS No.: 15332-15-7
M. Wt: 442.6 g/mol
InChI Key: KCJZDFJMCCVCNA-GKTLAHRSSA-N
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Description

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes two 9-ethylcarbazolyl groups connected through a methanimine linkage.

Scientific Research Applications

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine has several scientific research applications, including:

    Organic Electronics: The compound can be used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 9-ethylcarbazole-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The compound can participate in substitution reactions, where one of the carbazole groups or the imine linkage is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which (E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine exerts its effects depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugation between the carbazole groups and the imine linkage. This conjugation facilitates charge transport and light emission, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A parent compound with a simpler structure, used in various organic synthesis applications.

    9-Ethylcarbazole: A derivative with one ethyl group, used in similar applications as the target compound.

    N-Substituted Carbazoles: Compounds with various substituents on the nitrogen atom, offering different electronic and physical properties.

Uniqueness

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine is unique due to its dual carbazole structure connected through an imine linkage. This structure imparts distinct electronic properties, making it valuable for specific applications in organic electronics and material science.

Properties

IUPAC Name

(E)-1-(9-ethylcarbazol-3-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4/c1-3-33-27-11-7-5-9-23(27)25-17-21(13-15-29(25)33)19-31-32-20-22-14-16-30-26(18-22)24-10-6-8-12-28(24)34(30)4-2/h5-20H,3-4H2,1-2H3/b31-19+,32-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJZDFJMCCVCNA-GKTLAHRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=N/N=C/C4=CC5=C(N(C6=CC=CC=C56)CC)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425916
Record name NSC346506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-15-7
Record name NSC346506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC346506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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